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8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1607653
CAS No.: 306935-63-7
M. Wt: 248.24 g/mol
InChI Key: GJJKCCBTWZRCFD-UHFFFAOYSA-N
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Description

The 8-Phenyl researchgate.netnih.govthepharmajournal.comoxadiazolo[3,4-f]cinnoline structure is a complex polycyclic aromatic heterocycle. Its framework is built upon the fusion of a 1,2,5-oxadiazole ring and a cinnoline (B1195905) ring system, with a phenyl group attached at the 8th position. The inherent properties and reactivity of this molecule are derived from the unique interplay of these constituent heterocyclic systems.

Physicochemical Properties of 8-Phenyl researchgate.netnih.govthepharmajournal.comoxadiazolo[3,4-f]cinnoline

PropertyValue
Molecular Formula C₁₄H₈N₄O
Molar Mass 248.24 g/mol
Melting Point 201 °C
Boiling Point (Predicted) 321.3 ± 52.0 °C
Density (Predicted) 1.389 ± 0.06 g/cm³

Data sourced from publicly available chemical databases.

Nitrogen heterocycles are fundamental to organic and medicinal chemistry due to their widespread presence in natural products and synthetic compounds. nih.gov Fused heterocyclic systems, where two or more rings share an edge, exhibit distinct chemical and physical properties compared to their monocyclic counterparts. nouryon.com The fusion of an oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, with a cinnoline ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, results in a tetracyclic structure with a unique electronic distribution and geometry. nih.govnih.gov These fused systems are a subset of a broader class of nitrogen-containing polycyclic aromatic compounds that are of significant interest to researchers.

The parent scaffold, cinnoline, is an aromatic heterocyclic compound first described in the late 19th century. thepharmajournal.comsigmaaldrich.com Its synthesis and the preparation of its derivatives have been a subject of continuous development. researchgate.netechemportal.org

Key historical syntheses of the cinnoline ring system include:

Richter Cinnoline Synthesis: This classic method involves the cyclization of an alkyne precursor. sigmaaldrich.com

Widman-Stoermer Synthesis: This reaction utilizes the ring-closing of an α-vinyl-aniline. sigmaaldrich.com

Cinnoline derivatives have garnered considerable attention due to their diverse applications. nih.govthepharmajournal.com They have been investigated for their potential use in various fields, which has driven the development of novel synthetic methodologies to access a wide array of substituted cinnolines. echemportal.org The versatility of the cinnoline core allows for its incorporation into more complex molecular architectures, including fused ring systems. thepharmajournal.com

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms. It is a planar, π-excessive system. The synthesis of 1,2,5-oxadiazoles can be achieved through several methods, including the dehydration of α-dioximes.

Derivatives of 1,2,5-oxadiazole have been explored for a variety of applications. The integration of the 1,2,5-oxadiazole moiety into polycyclic frameworks is a strategy employed to create novel compounds with specific properties. researchgate.net For instance, research has been conducted on researchgate.netnih.govthepharmajournal.comoxadiazolo[3,4-c]cinnoline derivatives, which are isomers of the title compound's scaffold, particularly in the context of energetic materials. researchgate.net

The study of planar, aromatic ring systems is a cornerstone of organic chemistry. The fusion of the electron-deficient oxadiazole ring with the cinnoline system in the [3,4-f] orientation results in a molecule with a distinct electronic landscape. Research into such systems is often driven by the desire to understand the fundamental structure-property relationships of novel heterocyclic scaffolds. The planarity and extended π-system of the oxadiazolo[3,4-f]cinnoline core are expected to influence its electronic and photophysical properties. While specific research findings on the 8-phenyl derivative are not extensively documented in publicly accessible literature, the investigation into this and related scaffolds contributes to the broader understanding of fused heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N4O B1607653 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 306935-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenyl-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJKCCBTWZRCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C=CC4=NON=C4C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385524
Record name 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-63-7
Record name 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Phenyl 1 2 3 Oxadiazolo 3,4 F Cinnoline and Analogues

Retrosynthetic Analysis of thenih.govbeilstein-journals.orgamazonaws.comOxadiazolo[3,4-f]cinnoline Core

A retrosynthetic analysis of the nih.govbeilstein-journals.orgamazonaws.comoxadiazolo[3,4-f]cinnoline core provides a logical framework for devising synthetic routes. The primary disconnections can be envisioned at the junctions of the fused rings. A key strategy involves disconnecting the oxadiazole ring from the cinnoline (B1195905) core. This leads to a substituted cinnoline precursor, which would need to be appropriately functionalized to enable the formation of the five-membered oxadiazole ring.

Another plausible retrosynthetic approach would be to disconnect the cinnoline ring, suggesting a suitably substituted benzofurazan (B1196253) (2,1,3-benzoxadiazole) as a starting point. The subsequent annulation of the pyridazine (B1198779) ring of the cinnoline system would then be the key synthetic challenge. The choice between these primary strategies often depends on the availability of starting materials and the feasibility of the required chemical transformations.

Further disconnection of the precursor molecules would lead to simpler, commercially available starting materials. For instance, a substituted cinnoline precursor could be traced back to an ortho-substituted aniline (B41778) derivative, a common starting point for cinnoline synthesis. researchgate.net This systematic deconstruction allows for the identification of key bond formations and strategic intermediates, guiding the forward synthesis.

Multi-Step Synthesis Strategies for the Fused Heterocyclic System

The construction of the nih.govbeilstein-journals.orgamazonaws.comoxadiazolo[3,4-f]cinnoline framework is a multi-step process that involves the sequential or convergent assembly of the constituent heterocyclic rings.

Formation of thenih.govbeilstein-journals.orgamazonaws.comOxadiazole Moiety

The formation of the nih.govbeilstein-journals.orgamazonaws.comoxadiazole (furazan) ring is a well-established transformation in heterocyclic chemistry. A common and effective method involves the dehydration of α-dioximes. This reaction can be carried out using a variety of dehydrating agents, such as thionyl chloride, acetic anhydride (B1165640), or other strong acids.

A related approach is the deoxygenation of the corresponding 1,2,5-oxadiazole N-oxides (furoxans). Furoxans can often be prepared with relative ease and subsequently reduced to the desired furazan (B8792606). For instance, a tandem diazotization/azo coupling reaction of (1,2,5-oxadiazolyl)carboxamides has been developed for the synthesis of fused oxadiazole systems. beilstein-journals.org This method provides a convenient route to novel nitrogen-containing heterocyclic compounds. beilstein-journals.org

Construction of the Cinnoline Ring System

The synthesis of the cinnoline ring, a 1,2-diazanaphthalene system, can be achieved through several classical and modern methods.

One of the earliest methods, the Richter cinnoline synthesis , involves the cyclization of an alkyne precursor, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water to yield a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group removed to afford the parent cinnoline. wikipedia.org

The Widman-Stoermer synthesis provides another route, involving the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite. wikipedia.org A conceptually similar approach is the Borsche cinnoline synthesis . wikipedia.org

Modern approaches often utilize arylhydrazones and arylhydrazines as precursors. researchgate.net For example, the cyclization of arylhydrazones of α-halocarbonyl compounds can lead to the formation of the cinnoline ring. researchgate.net The reaction conditions, including the choice of solvent and the presence of substituents on the aromatic ring, can significantly influence the course and efficiency of the cyclization. researchgate.net

The following table summarizes some common methods for cinnoline synthesis:

Synthesis NamePrecursorsKey TransformationReference
Richter Synthesiso-diazonium salt of an arylpropiolic acidIntramolecular cyclization wikipedia.org
Widman-Stoermer Synthesisα-vinylanilineDiazotization and cyclization wikipedia.org
Borsche SynthesisArylhydrazine and an α-ketoesterCyclization wikipedia.org
From ArylhydrazonesArylhydrazone of an α-halocarbonylIntramolecular alkylation researchgate.net

Annulation and Fusion Approaches for the Oxadiazolo[3,4-f]cinnoline Framework

The fusion of the oxadiazole and cinnoline rings to form the target nih.govbeilstein-journals.orgamazonaws.comoxadiazolo[3,4-f]cinnoline framework is the most challenging step. This can be achieved by constructing one ring onto the other pre-formed ring system.

One strategy involves the annulation of the oxadiazole ring onto a pre-existing cinnoline derivative. This would require a cinnoline with vicinal amino and nitroso or related functional groups that can be cyclized to form the oxadiazole ring.

Alternatively, the cinnoline ring can be constructed onto a benzofurazan precursor. For example, a substituted benzofurazan could be elaborated through a series of reactions to introduce the necessary functionalities for the formation of the pyridazine ring of the cinnoline system. A related approach has been demonstrated in the synthesis of oxazolo[4,5-c]quinolines, where a thiourea (B124793) formation/carbodiimide cyclization sequence is employed. researchgate.net

Introduction of the 8-Phenyl Substituent and other Aryl/Heteroaryl Moieties

The introduction of the 8-phenyl substituent can be strategically planned at different stages of the synthesis. One approach is to start with a precursor that already contains the phenyl group at the desired position. For instance, a substituted aniline with a phenyl group could be used as a starting material for the construction of the cinnoline ring.

Alternatively, the phenyl group can be introduced onto the pre-formed heterocyclic system using modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are powerful tools for the formation of carbon-carbon bonds and can be employed to attach an aryl or heteroaryl group at a specific position of the cinnoline or the fused oxadiazolocinnoline ring. The success of this approach depends on the presence of a suitable leaving group (e.g., a halogen) at the 8-position of the heterocyclic core. The effects of an 8-phenyl substituent on the properties of related heterocyclic systems, such as xanthines, have been studied, indicating that this substitution can significantly modulate biological activity. nih.gov

Advanced Cyclization and Ring-Closure Reactions

Modern synthetic chemistry offers a variety of advanced cyclization and ring-closure reactions that can be applied to the synthesis of complex heterocyclic systems like 8-Phenyl nih.govbeilstein-journals.orgamazonaws.comoxadiazolo[3,4-f]cinnoline.

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, or iridium, have become indispensable for the construction of fused heterocycles. For example, iridium-catalyzed C-H activation/cyclization has been successfully used for the synthesis of 5-glycosyl-pyrazolo[1,2-a]cinnolines. rsc.org This highlights the potential of C-H activation strategies for the late-stage functionalization and annulation of heterocyclic systems.

The cyclization of 4-azido-3-nitroquinolines to form oxadiazolo[3,4-c]quinolines suggests another potential pathway. researchgate.net This type of intramolecular cyclization involving an azide (B81097) group is a powerful method for the formation of nitrogen-containing heterocycles.

The following table provides examples of advanced cyclization reactions relevant to the synthesis of fused heterocycles:

Reaction TypeCatalyst/ReagentApplicationReference
C-H Activation/CyclizationIridium complexesSynthesis of pyrazolo[1,2-a]cinnolines rsc.org
Tandem Diazotization/CyclizationNaNO₂/acidSynthesis of fused oxadiazole systems nih.govbeilstein-journals.org
Intramolecular Azide CyclizationThermal or photochemicalFormation of N-heterocycles researchgate.net

N-Nitration-Annulation Processes

A key strategy for constructing fused oxadiazole-cinnoline systems involves an N-nitration-annulation sequence. This process is exemplified by the synthesis of researchgate.netresearchgate.netpnrjournal.comoxadiazolo[3,4-c]cinnoline-1,5-dioxide, a close analogue of the target compound. The synthesis begins with a precursor like 4-(N-nitramino)-3-phenylfuroxan. researchgate.net

The core of this method is the transformation of the N-nitramine group (-NHNO₂) into a highly reactive oxodiazonium ion ([N=N=O]⁺). researchgate.net This transformation is typically achieved using a dehydrating acidic medium, such as a mixture of acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄). The generated electrophilic oxodiazonium cation then undergoes an intramolecular attack on the adjacent phenyl ring, leading to the closure of the cinnoline ring system in a process known as annulation. researchgate.net This reaction provides a direct route to the fused furoxanocinnoline structure. researchgate.net

A similar transformation can occur with the O-methyl derivative of 4-(N-nitramino)-3-phenylfuroxane in the presence of sulfuric acid, also yielding the furoxanocinnoline product. researchgate.net This highlights the versatility of the nitramine precursor in these cyclization reactions.

Regioselectivity in Ring Formation and Substitution

Regioselectivity is a critical aspect of synthesizing complex heterocyclic systems, determining the final arrangement of atoms and substituents. In the synthesis of cinnoline and its fused derivatives, the initial placement of functional groups on the starting materials dictates the outcome of the cyclization. For example, the classic Richter cinnoline synthesis involves the cyclization of an ortho-substituted arenediazonium salt, inherently defining the fusion pattern of the resulting bicyclic system. wikipedia.org

In the context of more complex fused systems, such as thiazolo[4,5-g] or [5,4-g]quinazolin-8-ones, which are structurally analogous to the oxadiazolo-cinnoline system, the synthetic strategy often involves the pre-formation of a substituted quinazoline (B50416) ring. mdpi.com The position of an amino group on the quinazoline precursor (e.g., 6-amino vs. 7-amino) directly controls the regiochemical outcome of the subsequent thiazole (B1198619) ring fusion, leading to either the [4,5-g] or [5,4-g] isomer. mdpi.comnih.gov This principle of using strategically substituted precursors to guide the regioselectivity of annulation is directly applicable to the synthesis of the 8-Phenyl researchgate.netresearchgate.netpnrjournal.comoxadiazolo[3,4-f]cinnoline scaffold. The position of the phenyl group and the reactive functionalities on the benzene (B151609) precursor will determine the final "f" fusion of the oxadiazole-cinnoline system.

Catalytic Approaches in Oxadiazole-Cinnoline Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, yield, and selectivity. While a direct one-pot catalytic synthesis for the entire 8-Phenyl researchgate.netresearchgate.netpnrjournal.comoxadiazolo[3,4-f]cinnoline system is not widely documented, catalytic approaches are crucial for the formation of the individual oxadiazole and cinnoline rings.

Oxadiazole Ring Formation: The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclodehydration of diacylhydrazines. This transformation can be catalyzed by a variety of agents, including:

Acidic Catalysts: Phosphorus pentoxide, acidic alumina, or Montmorillonite K10 clay can effectively promote cyclization. researchgate.net

Metal Catalysts: Copper iodide (CuI) has been used in conjunction with a base and ligand for coupling reactions to form substituted oxadiazoles (B1248032). researchgate.net

Other Catalysts: Polyethylene glycol (PEG) has also been reported as a catalyst for the synthesis of di-substituted oxadiazoles. researchgate.net

Cinnoline Ring Formation: Catalysis is also employed in constructing the cinnoline core and related fused heterocycles. Palladium catalysis, in particular, is a powerful tool. For the synthesis of regioisomeric thiazolo[4,5-g]quinazoline (B15349450) derivatives, a palladium(II) chloride (PdCl₂) catalyst, assisted by copper(I) iodide (CuI), is used to facilitate an intramolecular C-H functionalization and C-S bond formation, leading to the desired fused ring system. nih.gov Such organometallic catalytic cycles offer a high degree of control over bond formation in complex aromatic systems.

Ring SystemCatalytic MethodCatalyst/ReagentsReference
1,3,4-OxadiazoleCyclodehydrationAcidic Alumina / Montmorillonite K10 Clay researchgate.net
1,3,4-OxadiazoleCoupling ReactionCuI / Ligand / Base researchgate.net
Fused Thiazoloquinazoline (Analogue)C-H Functionalization / C-S FormationPdCl₂ / CuI nih.gov

Functionalization and Derivatization Strategies for Structural Diversity

Once the core heterocyclic scaffold is assembled, further functionalization and derivatization are employed to create a library of structurally diverse molecules.

Substitution Reactions on the Phenyl Ring

The phenyl substituent at the 8-position offers a prime site for modification. Standard electrophilic aromatic substitution reactions can be applied, although the reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the fused heterocyclic system.

A key example is the nitration of the benzene ring of researchgate.netresearchgate.netpnrjournal.comoxadiazolo[3,4-c]cinnoline oxides. rsc.org Studies have shown that nitration conditions can be tuned to introduce one or two nitro groups onto the benzene portion of the molecule, yielding products like 7,9-dinitro- researchgate.netresearchgate.netpnrjournal.comoxadiazolo[3,4-c]cinnoline 5-oxide. rsc.org The presence of an exocyclic oxygen atom on the oxadiazole ring was found to affect the conditions required for nitration. rsc.org

Furthermore, halogenation is a common modification for cinnoline derivatives, with chloro and bromo-substituted compounds being frequently synthesized to explore their biological activities. nih.govthepharmajournal.com These halogenated derivatives can then serve as handles for further cross-coupling reactions to introduce additional diversity.

Modifications of the Oxadiazole and Cinnoline Nitrogen Atoms

The nitrogen atoms within the cinnoline and oxadiazole rings present opportunities for derivatization, although modifications to the 1,2,5-oxadiazole ring are less common. The nitrogen atoms of the cinnoline ring, being part of a pyridazine-like structure, can potentially undergo reactions such as N-alkylation.

For instance, in the synthesis of related pyrazolo[4,3-c]quinolin-4-ones, the quinolinone nitrogen was successfully alkylated with methyl, ethyl, and phenacyl groups using DMF as a solvent before the subsequent fusion of the pyrazole (B372694) ring. researchgate.net This demonstrates a viable strategy for introducing substituents onto a nitrogen atom within a fused heterocyclic system analogous to the cinnoline core. Such modifications can significantly alter the steric and electronic properties of the molecule.

Synthesis of Oxidized Forms (e.g., N-Oxides)

Oxidation of the nitrogen atoms in the cinnoline ring to form N-oxides is a significant derivatization strategy. Heterocyclic N-oxides are a class of compounds with unique chemical and biological properties. nih.gov

The synthesis of N-oxides of the researchgate.netresearchgate.netpnrjournal.comoxadiazolo[3,4-c]cinnoline system has been successfully demonstrated. rsc.org These reactions typically involve treating the parent heterocycle with an oxidizing agent. The resulting products can include the researchgate.netresearchgate.netpnrjournal.comoxadiazolo[3,4-c]cinnoline 5-oxide and the 1,5-dioxide. rsc.org The formation of these N-oxides not only changes the electronic distribution within the molecule but can also influence subsequent reactions, such as the nitration of the fused benzene ring. rsc.org The synthesis of quinazoline 3-oxides, another analogous system, often proceeds via the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes, showcasing a constructive rather than a post-synthesis oxidation approach. nih.gov

Starting CompoundReactionProductReference
researchgate.netresearchgate.netpnrjournal.comOxadiazolo[3,4-c]cinnolineN-Oxidation researchgate.netresearchgate.netpnrjournal.comOxadiazolo[3,4-c]cinnoline 5-oxide rsc.org
researchgate.netresearchgate.netpnrjournal.comOxadiazolo[3,4-c]cinnolineN-Oxidation researchgate.netresearchgate.netpnrjournal.comOxadiazolo[3,4-c]cinnoline 1,5-dioxide rsc.org
2-Amino-5-chlorobenzophenoneMulti-step synthesis including N-oxidationQuinazoline N-oxide intermediate nih.gov
N-acyl-2-aminoaryl ketone oximesAcid-promoted intramolecular cyclization2,4-dicarbo substituted quinazoline 3-oxides nih.gov

Advanced Structural Characterization and Elucidation of 8 Phenyl 1 2 3 Oxadiazolo 3,4 F Cinnoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex organic molecules, providing deep insights into connectivity and the electronic environment of each atom.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

While specific multidimensional NMR data (COSY, HMQC, HSQC) for 8-Phenyl chemscene.compharmint.netthepharmajournal.comoxadiazolo[3,4-f]cinnoline are not extensively reported in publicly accessible literature, the application of these techniques can be inferred from the analysis of related cinnoline (B1195905) and oxadiazole structures. For a molecule of this complexity, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for complete structural assignment.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl ring and the cinnoline core. The protons on the phenyl group would typically appear as a complex multiplet in the aromatic region. The protons on the cinnoline scaffold would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atoms and the fused oxadiazole ring.

Two-dimensional techniques would be crucial for definitive assignments:

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks, helping to establish the connectivity of protons within the phenyl and cinnoline ring systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the different fragments of the molecule, such as the connection between the phenyl group and the cinnoline core.

Elucidation of Stereochemical and Conformational Features

The 8-Phenyl chemscene.compharmint.netthepharmajournal.comoxadiazolo[3,4-f]cinnoline molecule is largely planar due to its aromatic and heteroaromatic ring systems. However, there is a degree of rotational freedom around the single bond connecting the phenyl group to the cinnoline core. The conformation of this phenyl ring relative to the main heterocyclic system could be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other, which can help determine the preferred orientation of the phenyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 8-Phenyl chemscene.compharmint.netthepharmajournal.comoxadiazolo[3,4-f]cinnoline, the molecular formula is C₁₄H₈N₄O.

The expected exact mass can be calculated as follows:

14 Carbon atoms (¹²C) = 14 * 12.000000 = 168.000000

8 Hydrogen atoms (¹H) = 8 * 1.007825 = 8.062600

4 Nitrogen atoms (¹⁴N) = 4 * 14.003074 = 56.012296

1 Oxygen atom (¹⁶O) = 1 * 15.994915 = 15.994915

Monoisotopic Mass = 248.070111 u

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured m/z value very close to this calculated mass (typically within 5 ppm), confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

Table 1: Calculated Molecular Weight of 8-Phenyl chemscene.compharmint.netthepharmajournal.comoxadiazolo[3,4-f]cinnoline

Property Value
Molecular Formula C₁₄H₈N₄O
Average Molecular Weight 248.24 g/mol

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of Bond Lengths, Angles, and Dihedral Angles

The X-ray diffraction analysis would provide precise measurements of all geometric parameters.

Bond Lengths: The C-C bond lengths within the phenyl and cinnoline rings would be expected to be in the range typical for aromatic systems (approx. 1.36–1.41 Å). The C=N bonds in the cinnoline and oxadiazole rings would be shorter, reflecting their double-bond character. The N-N bond in the cinnoline moiety and the N-O and C-N bonds in the oxadiazole ring would have characteristic lengths. The C-C single bond connecting the phenyl ring to the cinnoline system would be around 1.47-1.49 Å, typical for a sp²-sp² single bond.

Bond Angles: The internal bond angles of the benzene (B151609) ring would be close to 120°. The angles within the six-membered cinnoline and five-membered oxadiazole rings would be distorted from the ideal values due to the constraints of the fused ring system and the different sizes of the atoms.

Dihedral Angles: A key parameter would be the dihedral angle between the plane of the phenyl ring and the plane of the cinnoline system. This angle would define the twist of the phenyl group and would be influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For 8-Phenyl chemscene.compharmint.netthepharmajournal.comoxadiazolo[3,4-f]cinnoline, several types of interactions would be anticipated:

π-π Stacking: The planar aromatic and heteroaromatic systems would likely lead to π-π stacking interactions, where the rings of adjacent molecules align face-to-face or offset. These are significant forces in the crystal packing of planar aromatic compounds.

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the phenyl and cinnoline rings as donors and the nitrogen and oxygen atoms of the heterocyclic systems as acceptors would be expected to play a crucial role in forming a stable three-dimensional network.

The combination of these interactions would define a specific crystal packing motif, influencing the density and other physical properties of the solid.

Table 2: List of Compounds Mentioned

Compound Name

Polymorphism and Co-crystallization Phenomena

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of 8-Phenyl hse.rursc.orgiosrjournals.orgoxadiazolo[3,4-f]cinnoline are not extensively documented in publicly available literature, the potential for polymorphic behavior can be inferred from the structural complexity of the molecule. The presence of a rigid, fused heterocyclic system combined with the rotational freedom of the phenyl group suggests that different packing arrangements in the solid state are conceivable.

Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a stoichiometric ratio, offers a powerful strategy to modify the physicochemical properties of a solid. Research into related oxadiazolo-cinnoline systems has demonstrated the viability of forming co-crystals. For instance, studies on hse.rursc.orgiosrjournals.orgoxadiazolo[3,4-c]cinnoline 5-oxides and 1,5-dioxides have explored their co-crystallization with other energetic compounds. hse.rursc.orgresearchgate.netrsc.org These studies have shown that intermolecular interactions, including π-stacking and hydrogen bonding, can be engineered to create novel crystalline structures with tailored properties. hse.ru

The formation of co-crystals is often guided by the principle of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. In the case of 8-Phenyl hse.rursc.orgiosrjournals.orgoxadiazolo[3,4-f]cinnoline, the nitrogen atoms in the cinnoline and oxadiazole rings, as well as the aromatic phenyl group, provide potential sites for hydrogen bonding and π-π stacking interactions with suitable co-former molecules. The selection of a co-former is critical and is often based on the ability to form robust intermolecular interactions with the target molecule.

Table 1: Examples of Co-crystallization Studies on Related Cinnoline Derivatives
Cinnoline DerivativeCo-formerKey Intermolecular InteractionsReference
hse.rursc.orgiosrjournals.orgOxadiazolo[3,4-c]cinnoline 5-oxideBenzotrifuroxan (BTF)π-stacking hse.ru
hse.rursc.orgiosrjournals.orgOxadiazolo[3,4-c]cinnoline 1,5-dioxideBenzotrifuroxan (BTF)π-stacking hse.rursc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR spectrum of this compound is expected to be characterized by a series of distinct absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings, as well as the phenyl substituent. The key functional groups and their expected IR absorption regions are detailed in the table below. The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused cinnoline and oxadiazole rings, as well as the phenyl ring, are expected in the 1600-1400 cm⁻¹ region. The N-O stretching vibration from the oxadiazole ring is also a key characteristic feature. The out-of-plane C-H bending vibrations will give rise to strong bands in the 900-650 cm⁻¹ region, which are often diagnostic of the substitution pattern of the aromatic rings.

Raman spectroscopy, being complementary to IR spectroscopy, is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the stretching vibrations of the C-C bonds within the phenyl and fused aromatic rings are expected to produce strong Raman signals. The symmetric breathing modes of the aromatic rings would also be prominent in the Raman spectrum.

Table 2: Predicted Infrared Absorption Bands for 8-Phenyl hse.rursc.orgiosrjournals.orgoxadiazolo[3,4-f]cinnoline
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3100-3000 iosrjournals.org
C=C (Aromatic)Stretching1600-1450 iosrjournals.org
C=N (Cinnoline/Oxadiazole)Stretching1650-1550 iosrjournals.org
N-O (Oxadiazole)Stretching1400-1300-
Aromatic C-HOut-of-plane Bending900-650 iosrjournals.org

Theoretical and Computational Chemistry Studies of 8 Phenyl 1 2 3 Oxadiazolo 3,4 F Cinnoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of novel compounds. For molecules like 8-Phenyl rsc.orgnih.govnih.govoxadiazolo[3,4-f]cinnoline, DFT methods would be used to optimize the molecular geometry and calculate various electronic properties. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For related aromatic heterocyclic compounds, FMO analysis helps in understanding their charge transfer properties and potential as electronic materials. While specific data for 8-Phenyl rsc.orgnih.govnih.govoxadiazolo[3,4-f]cinnoline is not available, a hypothetical FMO analysis would likely show the distribution of these orbitals across the fused ring system and the phenyl substituent.

Hypothetical Frontier Molecular Orbital Data

Molecular Orbital Energy (eV) Description
HOMO (Value not available) Typically localized on the electron-rich parts of the molecule.
LUMO (Value not available) Generally distributed over the electron-deficient regions.

Analysis of the molecular electrostatic potential (MEP) and charge distribution provides a visual and quantitative understanding of the electrophilic and nucleophilic sites within a molecule. The MEP map would illustrate regions of positive and negative electrostatic potential on the molecular surface, which are crucial for predicting intermolecular interactions. Reactivity descriptors such as chemical hardness, softness, and electronegativity, derived from DFT calculations, would further quantify the molecule's reactivity. In similar cinnoline (B1195905) derivatives, the nitrogen atoms of the cinnoline and oxadiazole rings are expected to be regions of negative potential, making them susceptible to electrophilic attack.

Hypothetical Reactivity Descriptors

Descriptor Value Significance
Electronegativity (χ) (Value not available) Measure of the power to attract electrons.
Chemical Hardness (η) (Value not available) Resistance to change in electron distribution.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. For 8-Phenyl rsc.orgnih.govnih.govoxadiazolo[3,4-f]cinnoline, MD simulations would reveal how the phenyl group rotates relative to the rigid cinnoline core and how the molecule interacts with its environment, such as in a solvent or a crystal lattice. This information is vital for understanding its physical properties and for applications like drug design, where conformational changes can be critical for binding to a target.

Crystal Structure Prediction (CSP) and Lattice Energy Calculations

Crystal Structure Prediction (CSP) is a computational method used to identify the most stable crystal packing arrangements of a molecule. rsc.org For compounds like 8-Phenyl rsc.orgnih.govnih.govoxadiazolo[3,4-f]cinnoline, which may have applications as energetic materials, predicting the crystal structure is essential as it determines the density and intermolecular interactions, which in turn influence detonation properties. rsc.org CSP studies on analogous rsc.orgnih.govnih.govoxadiazolo[3,4-c]cinnoline oxides have successfully utilized force field approaches with charge-shifted models to rank potential crystal structures by their lattice energy. rsc.org

Mechanistic Pathway Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, and transition states, chemists can elucidate the most likely pathway for a chemical reaction. For the synthesis of 8-Phenyl rsc.orgnih.govnih.govoxadiazolo[3,4-f]cinnoline, transition state calculations could be used to understand the cyclization steps and optimize reaction conditions. Studies on related compounds often involve the formation of intermediate ions, and computational analysis can help confirm these proposed mechanisms.

Prediction of Advanced Material Properties (e.g., Detonation Parameters for High-Energy-Density Applications)

For compounds with a high nitrogen content and oxygen balance, such as derivatives of the rsc.orgnih.govnih.govoxadiazolo[3,4-c]cinnoline system, there is significant interest in their potential as high-energy-density materials. rsc.org Computational methods can be used to predict key detonation parameters like detonation velocity (D) and detonation pressure (P). These predictions are typically based on the calculated enthalpy of formation and the predicted crystal density of the compound. While specific values for 8-Phenyl rsc.orgnih.govnih.govoxadiazolo[3,4-f]cinnoline are not documented, the methodology applied to similar structures indicates that such calculations are a standard part of the characterization of new energetic materials. rsc.org

Table of Compound Names

Compound Name
8-Phenyl rsc.orgnih.govnih.govoxadiazolo[3,4-f]cinnoline

| rsc.orgnih.govnih.govoxadiazolo[3,4-c]cinnoline |

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Studies for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in modern drug discovery, providing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are pivotal for optimizing lead compounds by predicting the activity of novel analogs, thereby prioritizing synthetic efforts and reducing costs. nih.gov In the context of 8-Phenyl nih.govresearchgate.netijper.orgoxadiazolo[3,4-f]cinnoline and its derivatives, QSAR studies, in conjunction with ligand efficiency (LE) metrics, offer a powerful strategy for enhancing their therapeutic potential.

The development of a robust QSAR model for a series of 8-Phenyl nih.govresearchgate.netijper.orgoxadiazolo[3,4-f]cinnoline analogs would typically involve the generation of a dataset of compounds with varying substituents on the phenyl and cinnoline rings. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide array of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each analog.

For instance, a hypothetical QSAR study on a series of 8-Phenyl nih.govresearchgate.netijper.orgoxadiazolo[3,4-f]cinnoline derivatives might explore various substituents on the phenyl ring to modulate activity. The resulting data could be tabulated to analyze the impact of these substitutions.

Hypothetical QSAR Data for Phenyl Ring Substituents

Compound Substituent (R) logP Electronic Effect (Hammett's σ) Steric Effect (Taft's Es) Biological Activity (IC₅₀, µM)
1 -H 2.5 0.00 0.00 10.5
2 -Cl 3.2 0.23 -0.97 5.2
3 -CH₃ 3.0 -0.17 -1.24 8.1
4 -OCH₃ 2.4 -0.27 -0.55 7.5

| 5 | -NO₂ | 2.3 | 0.78 | -2.52 | 15.8 |

Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation could be derived. Such an equation might reveal that electron-withdrawing groups and optimal steric bulk on the phenyl ring are favorable for activity.

Ligand efficiency (LE) is another critical metric in lead optimization. It assesses the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. This helps in identifying small, potent fragments that can be elaborated into more effective drug candidates.

Ligand Efficiency Calculations for Hypothetical Analogs

Compound IC₅₀ (nM) pIC₅₀ Heavy Atom Count (HAC) Ligand Efficiency (LE)
A 500 6.3 20 0.315
B 250 6.6 22 0.300
C 100 7.0 25 0.280

| D | 50 | 7.3 | 28 | 0.261 |

In this hypothetical scenario, while compound D is the most potent, compound A exhibits the highest ligand efficiency, suggesting that its core structure is a more efficient starting point for further optimization. By focusing on fragments with high LE, medicinal chemists can design new analogs of 8-Phenyl nih.govresearchgate.netijper.orgoxadiazolo[3,4-f]cinnoline with improved potency and better drug-like properties, avoiding the unnecessary increase in molecular weight that can negatively impact pharmacokinetics. The integration of QSAR and ligand efficiency studies thus provides a comprehensive framework for the rational design and optimization of novel 8-Phenyl nih.govresearchgate.netijper.orgoxadiazolo[3,4-f]cinnoline-based therapeutic agents.

Reactivity and Mechanistic Transformations of 8 Phenyl 1 2 3 Oxadiazolo 3,4 F Cinnoline

Electrophilic and Nucleophilic Substitution Reactions on the Fused System

The electronic nature of the 8-Phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline core makes it susceptible to both electrophilic and nucleophilic attack, albeit at different positions and under specific conditions. The fused oxadiazole ring acts as a strong deactivating group, significantly influencing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The cinnoline (B1195905) ring system, being a diazanaphthalene, is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). innovativejournal.in This deactivation is further intensified by the fused oxadiazole ring. Consequently, electrophilic substitution reactions, such as nitration or halogenation, are expected to be challenging and likely require harsh reaction conditions.

When substitution does occur, it is predicted to take place on the carbocyclic (benzo) portion of the fused system rather than the more electron-poor pyridazine (B1198779) or oxadiazole rings. quimicaorganica.org By analogy with quinoline (B57606) and isoquinoline, where electrophilic attack favors the benzo ring, substitution on the cinnoline core is directed to the C-5 and C-10 positions (alpha to the fused benzene ring). quimicaorganica.org The intermediate carbocation (Wheland intermediate) formed by attack at these positions is more stable as the aromaticity of the pyridazine-like ring can be preserved in some resonance structures. reddit.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on this system is more plausible, particularly on the electron-deficient rings, but is contingent on the presence of a suitable leaving group. In the absence of a leaving group like a halogen, SNAr is not a viable pathway. However, if a derivative, such as a 4-chloro-8-phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline, were used, nucleophilic attack would be highly favored at the C-4 position. This is analogous to the reactivity of 4-chloroquinolines, where the position is activated by the adjacent nitrogen atom and its ability to stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org

Hard nucleophiles, such as organolithium reagents or amide ions, can sometimes add to electron-deficient heterocycles even without a leaving group. quimicaorganica.org For isoquinoline, this attack occurs at C-1, while for quinoline, it can occur at C-2 or C-4. quimicaorganica.orgquora.com For the title compound, such reactions are theoretically possible on the diazine portion of the core, but would likely require forcing conditions and may compete with reactions on the oxadiazole ring.

Ring-Opening and Ring-Transformation Reactions

The strained and electronically distinct nature of the heterocyclic rings in 8-Phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline allows for selective ring-opening and subsequent transformation reactions, providing pathways to novel molecular scaffolds.

The thepharmajournal.comreddit.comwikipedia.orgoxadiazole ring is known to be susceptible to reductive cleavage. nih.gov The weak N-O bond can be broken using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or dissolving metal reduction. This process would transform the oxadiazole moiety into a diamine. In the case of the title compound, this would result in the formation of a 6,7-diamino-3-phenylcinnoline derivative, a potentially valuable intermediate for the synthesis of other fused heterocyclic systems.

Furthermore, oxadiazole rings can undergo rearrangements, often initiated by thermal or photochemical stimuli, or by nucleophilic attack. chim.it A common transformation is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net While specific data for the title compound is unavailable, a potent nucleophile could theoretically attack one of the electrophilic carbon atoms of the oxadiazole ring, leading to cleavage of the O-N bond and subsequent rearrangement to form a different five- or six-membered heterocyclic ring. chim.itresearchgate.net

Cycloaddition Reactions Involving the Heterocyclic Core

The potential for 8-Phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline to participate in cycloaddition reactions is limited by the electronic properties of its fused core. The entire heterocyclic system is electron-poor, making it an unsuitable diene component in a standard, normal-electron-demand Diels-Alder reaction, which requires an electron-rich diene.

Theoretically, the system could act as a dienophile, reacting with a very electron-rich diene. However, the steric hindrance from the phenyl group at the 8-position and the complex, rigid geometry of the fused system may impede such reactions.

Another possibility is an inverse-electron-demand Diels-Alder reaction, where the electron-poor oxadiazolo-cinnoline system would act as the diene, reacting with an electron-rich dienophile (e.g., an enamine or vinyl ether). The diazine portion of the cinnoline ring is the most likely site for such a reaction.

It is also known that certain oxadiazoles (B1248032) can undergo ring-opening to form nitrile oxide intermediates, which are highly reactive 1,3-dipoles. These intermediates can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net This pathway, however, represents a ring-transformation reaction followed by cycloaddition, rather than a direct cycloaddition involving the intact heterocyclic core.

Thermal and Photochemical Decomposition Pathways

The presence of a high-nitrogen content and the strained oxadiazole ring suggests that 8-Phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline may exhibit significant thermal reactivity, a characteristic explored in related energetic materials. mdpi.com The decomposition is expected to be a complex, multi-step process initiated by the cleavage of the weakest bonds within the molecule.

The thermal stability of a molecule is intrinsically linked to the strength of its weakest chemical bonds. The Bond Dissociation Energy (BDE) is the standard measure of this strength. wikipedia.org In the 8-Phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline molecule, the most likely point of initial cleavage is within the thepharmajournal.comreddit.comwikipedia.orgoxadiazole ring.

Computational studies on similar energetic materials containing furoxan (a 1,2,5-oxadiazole-N-oxide) rings have identified the N-O bond as the weakest link, with a calculated BDE of approximately 189 kJ/mol. mdpi.com This is significantly weaker than typical C-C (≈340 kJ/mol), C-N (≈300 kJ/mol), or C-H (≈410 kJ/mol) bonds. ucsb.edu Therefore, the thermal decomposition of 8-Phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline is predicted to be initiated by the homolytic cleavage of the N-O bond in the furazan (B8792606) ring.

Table 1: Representative Bond Dissociation Energies (BDEs) of bond types present in or related to the target molecule. Data is sourced from computational studies and general chemical literature for context.
Bond TypeExample Structure/SystemApproximate BDE (kJ/mol)Reference
N-OFuroxan Ring189 mdpi.com
C-NFuroxan Ring282 mdpi.com
C-NGeneric Amine~305 ucsb.edu
C-CBenzene~498 ucsb.edu
Aromatic C-HBenzene~464 wikipedia.org

Following the initial N-O bond cleavage, a cascade of radical reactions would lead to the fragmentation of the molecule. The decomposition process is expected to release small, stable gaseous molecules. mdpi.com Experimental and computational studies on the thermal decomposition of related nitrogen-rich heterocycles and nitrate (B79036) ester explosives provide insight into the likely products. mdpi.comnih.gov

The primary decomposition is expected to proceed via a radical mechanism. mdpi.comnih.gov The initial ring-opening of the oxadiazole moiety would be followed by further fragmentation of the cinnoline and phenyl rings at elevated temperatures. The expected primary decomposition products are a mixture of simple gases and more complex organic fragments.

Table 2: Predicted primary decomposition products of 8-Phenyl thepharmajournal.comreddit.comwikipedia.orgoxadiazolo[3,4-f]cinnoline based on the decomposition of analogous nitrogen-containing energetic and heterocyclic compounds.
ProductFormulaRationale/Source Analogy
NitrogenN₂Common, highly stable end-product from nitrogen-rich compounds. mdpi.comnih.gov
Carbon MonoxideCOIncomplete oxidation/fragmentation of aromatic rings. nih.gov
Carbon DioxideCO₂Complete oxidation product, especially in an oxidizing atmosphere. mdpi.comnih.gov
Hydrogen CyanideHCNProduct from fragmentation of nitrogen heterocycles. mdpi.comnih.gov
Nitric OxideNOFrom cleavage of N-O bonds. nih.gov
BenzonitrileC₇H₅NPotential fragment from the phenyl-substituted portion of the molecule.

Potential Applications of 8 Phenyl 1 2 3 Oxadiazolo 3,4 F Cinnoline in Materials Science and Chemical Technologies

Research into High-Energy-Density Materials (HEDMs)

The fusion of a cinnoline (B1195905) backbone with an oxadiazole ring creates a nitrogen-rich, heterocyclic scaffold that is a common feature in the design of high-energy-density materials (HEDMs). Research into structurally similar compounds, such as derivatives of researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline, provides a framework for understanding the potential of this class of molecules as energetic materials. researchgate.netrsc.org The primary goal is to create substances that store a large amount of chemical energy, which can be released in a rapid, exothermic reaction.

Design Principles for Energetic Cinnoline-Oxadiazole Derivatives

The design of energetic materials based on the cinnoline-oxadiazole framework follows several key principles. A fundamental strategy involves creating a molecule with a high heat of formation and a high density, while ensuring an optimal oxygen balance for efficient combustion. The core structure of cinnoline fused with an oxadiazole (a furazan) ring contributes to a high nitrogen content, which is desirable as it leads to the formation of stable N₂ gas upon decomposition, releasing a significant amount of energy.

Further functionalization of this core is crucial for tuning its energetic properties. A primary method is the introduction of "energetic" functional groups, most commonly nitro groups (-NO₂), onto the aromatic rings of the scaffold. rsc.org The number and position of these groups are critical in determining the final performance and sensitivity of the material. Studies on related researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline oxides show that the presence of an exocyclic oxygen atom on the oxadiazole ring can influence the conditions required for nitration of the cinnoline's benzene (B151609) ring. rsc.org Its absence necessitates harsher nitration conditions but can allow for the introduction of multiple nitro groups, such as in the formation of a dinitro cinnoline derivative. rsc.org

Impact of Substitution on Thermochemical Characteristics

The introduction of substituents, particularly nitro groups, has a profound impact on the thermochemical characteristics of cinnoline-oxadiazole derivatives. These characteristics are key indicators of a compound's potential as an HEDM.

Density (ρ): Higher crystal density is a critical factor for achieving superior detonation performance. The addition of nitro groups and the formation of N-oxides (as seen in researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline 5-oxides and 1,5-dioxides) generally lead to an increase in molecular weight and can improve packing efficiency, thereby increasing density. rsc.org

Oxygen Balance (OB%): This parameter indicates how much oxygen is available in the molecule for the complete combustion of its carbon and hydrogen atoms to CO₂ and H₂O. An oxygen balance closer to zero is a hallmark of powerful explosives. Introducing nitro groups significantly improves the oxygen balance.

Heat of Formation (ΔHf): A high positive heat of formation is desirable as it contributes directly to the energy released upon detonation. Nitrogen-rich heterocycles inherently possess high heats of formation.

Detonation Velocity (D) and Pressure (P): These are performance metrics directly calculated from density and heat of formation. Studies on researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline oxides and their nitro derivatives have shown that these compounds can be considered energetic materials with moderate to high performance based on calculated detonation parameters. researchgate.netrsc.org

Below is a data table of calculated properties for related energetic compounds, illustrating the effect of substitution.

CompoundPredicted Density (g/cm³)Calculated Detonation Velocity (km/s)Calculated Detonation Pressure (GPa)
researchgate.netrsc.orgresearchgate.netOxadiazolo[3,4-c]cinnoline-1,5-dioxide~1.87~9.14~38.08
7,9-Dinitro- researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline 5-oxideData not specifiedModerate performance indicatedModerate performance indicated

This data is based on related compounds and serves to illustrate the principles of energetic material design in this chemical family. researchgate.netrsc.org

Role of Crystal Packing in Energetic Performance and Sensitivity

The arrangement of molecules in the crystal lattice is as important as the molecular structure itself in determining the properties of an HEDM. High crystal density, a direct result of efficient packing, is a primary goal as it strongly correlates with higher detonation velocity and pressure. researchgate.net

Crystal packing analysis, often aided by computational prediction, reveals the key supramolecular interactions (synthons) that govern the crystal structure. rsc.org In the family of researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline oxides, it was found that molecules with an exocyclic oxygen atom (1,5-dioxides) were nearly isostructural to their 5-oxide counterparts but exhibited higher density and better oxygen balance. rsc.org These subtle changes in molecular structure can lead to significant differences in crystal packing and, consequently, energetic performance.

Furthermore, crystal packing influences the sensitivity of the material to external stimuli like impact and friction. The analysis of intermolecular interactions and the amount of free space within the crystal lattice can help in understanding and predicting a compound's stability. researchgate.net Densely packed structures with strong intermolecular forces are often less sensitive, which is a critical safety consideration for handling and application.

Exploration in Organic Electronics and Optoelectronic Devices (e.g., Donor-Acceptor Materials)

The molecular structure of 8-Phenyl researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline, which features an extended π-conjugated system incorporating both electron-donating (phenyl, cinnoline) and potentially electron-accepting (oxadiazole) moieties, suggests it could be a candidate for investigation in organic electronics. The 1,2,5-oxadiazole (furazan) ring is a known electron-deficient system and is often incorporated into molecules designed for optoelectronic applications.

Development as Chemical Probes and Ligands in Supramolecular Chemistry

Nitrogen-rich heterocyclic compounds are frequently explored as ligands in coordination and supramolecular chemistry due to the presence of lone-pair electrons on the nitrogen atoms, which can coordinate to metal centers. The specific arrangement of nitrogen atoms in the 8-Phenyl researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline scaffold could potentially allow it to act as a chelating ligand.

Additionally, fused aromatic systems containing heterocyclic moieties like oxadiazoles (B1248032) can exhibit fluorescence, a property that is essential for the development of chemical sensors or probes. mdpi.com These probes can detect specific analytes, such as metal ions or electron-deficient molecules, through mechanisms like fluorescence quenching or enhancement.

Despite this theoretical potential, there is a lack of specific studies in the published literature focusing on the development of 8-Phenyl researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline as a chemical probe or as a ligand for creating complex supramolecular structures.

Future Research Directions and Emerging Perspectives for 8 Phenyl 1 2 3 Oxadiazolo 3,4 F Cinnoline

Development of Greener Synthetic Routes and Sustainable Methodologies

The future synthesis of 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline and its derivatives will likely prioritize environmentally benign and efficient methods. Traditional multi-step syntheses of complex heterocycles often involve harsh reagents, toxic solvents, and significant waste production. Green chemistry principles offer a pathway to mitigate these issues.

Future research could explore:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of various heterocyclic compounds, including oxadiazole and cinnoline (B1195905) derivatives.

Solvent-Free Reactions: Performing reactions in the absence of solvents or in greener alternatives like water or ionic liquids can significantly reduce the environmental impact. nih.gov Solid-phase synthesis, where reactants are ground together, is another promising solvent-free approach.

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple bonds are formed in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov This approach is highly desirable for constructing complex scaffolds like the one .

Catalytic Methods: The use of reusable, non-toxic catalysts can replace stoichiometric reagents, leading to more sustainable processes.

Green Chemistry ApproachPotential Advantage for Synthesizing 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline Analogues
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reaction profiles.
Solvent-Free ConditionsMinimized solvent waste, potential for simplified workup.
Multi-Component ReactionsIncreased atom economy, reduced number of synthetic steps.
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.

Exploiting Novel Reactivity Patterns for Diversification

Understanding and exploiting the reactivity of the 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline core is crucial for creating a library of analogues with diverse properties. The electronic interplay between the electron-deficient oxadiazole ring and the cinnoline system will govern its chemical behavior.

Future investigations should focus on:

Functionalization of the Cinnoline Ring: Exploring electrophilic and nucleophilic substitution reactions on the cinnoline portion of the molecule will be key. For instance, nitration of the related researchgate.netrsc.orgijper.orgoxadiazolo[3,4-c]cinnoline 5-oxide system has been demonstrated, suggesting that similar reactions could be applied to introduce functional groups onto the benzene (B151609) ring of the target molecule. rsc.org

Reactivity of the Phenyl Substituent: The existing phenyl group at the 8-position provides a handle for further diversification through reactions like palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of substituents.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the heterocyclic core under various conditions (e.g., reductive, oxidative, thermal) could reveal novel rearrangement pathways to access new and unique molecular scaffolds.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline is fundamental for optimizing reaction conditions and predicting outcomes.

Key areas for future mechanistic studies include:

Cyclization Mechanisms: Elucidating the step-by-step pathway of the key cyclization reactions that form the fused ring system. This could involve a combination of experimental techniques (e.g., isotopic labeling, kinetic studies) and computational modeling. For example, the formation of related researchgate.netrsc.orgijper.orgoxadiazolo[3,4-c]cinnoline-5-oxide is proposed to proceed through an intermediate oxodiazonium ion. researchgate.net

Computational Analysis of Reaction Pathways: Using quantum chemical calculations to model transition states and reaction intermediates can provide invaluable insights into the feasibility of different reaction pathways and help rationalize observed regioselectivity and stereoselectivity.

Spectroscopic Interrogation of Intermediates: Employing advanced spectroscopic techniques to detect and characterize transient intermediates in key chemical transformations.

Advanced Computational Design of Next-Generation Analogues with Tunable Properties

Computational chemistry is a powerful tool for designing novel molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis.

Future computational efforts for 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline could involve:

Structure-Property Relationship Studies: Using methods like Density Functional Theory (DFT) to understand how the introduction of different substituents at various positions on the molecular scaffold affects its electronic properties (e.g., HOMO-LUMO gap), steric profile, and potential for intermolecular interactions. nih.gov

Crystal Structure Prediction: For applications in materials science, computational methods can be used to predict the crystal packing of different analogues, which is crucial for determining properties like density and stability. rsc.orghse.ru

Virtual Screening: If a biological target is identified, computational docking and molecular dynamics simulations can be used to predict the binding affinity of a virtual library of 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline derivatives, prioritizing the most promising candidates for synthesis.

Computational MethodApplication for 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline Research
Density Functional Theory (DFT)Calculation of electronic properties, reaction energetics, and spectroscopic parameters. nih.gov
Molecular Dynamics (MD)Simulation of molecular motion and conformational changes, prediction of binding stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict the activity of new analogues based on their structure.
Crystal Structure Prediction (CSP)Prediction of solid-state packing and properties for materials applications. rsc.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid analysis of large datasets and predictive modeling.

For 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline, AI and ML could be applied to:

De Novo Design: Using generative models to design novel analogues with optimized properties. These models can learn from existing chemical data to propose new structures that are likely to be synthetically accessible and possess desired characteristics.

Synthesis Planning: Employing retrosynthesis software that uses AI to predict viable synthetic routes to target molecules, potentially uncovering more efficient or novel pathways.

Property Prediction: Training ML models on datasets of related heterocyclic compounds to predict various properties of new 8-Phenyl researchgate.netrsc.orgijper.orgoxadiazolo[3,4-f]cinnoline derivatives, such as solubility, reactivity, and potential bioactivity, thus accelerating the design-make-test-analyze cycle.

Q & A

Q. What experimental design strategies are optimal for synthesizing 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline?

To minimize trial-and-error approaches, employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. For example, a 2³ factorial design (three factors at two levels each) reduces the number of experiments while capturing interactions between variables . Post-synthesis, use response surface methodology (RSM) to optimize conditions. This aligns with statistical Design of Experiments (DoE) principles, which prioritize efficiency in parameter screening .

Q. Example Table: Key Factors in Synthesis Optimization

FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Reaction Time (h)612
Catalyst (mol%)1.02.5

Q. Which spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?

Combine X-ray crystallography (for absolute configuration) with DFT-based computational simulations to resolve discrepancies in NMR or IR data. For instance, DFT-calculated 13C^{13}\text{C} NMR chemical shifts can validate experimental spectra, particularly for tautomeric or conformational ambiguities . Pair this with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. How can researchers establish baseline reactivity profiles for this compound?

Use kinetic studies under controlled conditions (e.g., inert atmosphere, standardized solvents) to measure reaction rates with common electrophiles/nucleophiles. Employ Hammett plots or LFERs (Linear Free Energy Relationships) to correlate substituent effects with reactivity, providing mechanistic insights .

Advanced Research Questions

Q. How can computational methods predict and rationalize unexpected reaction pathways involving this compound?

Leverage quantum chemical reaction path searches (e.g., IRC calculations) to map potential energy surfaces and identify transition states. Integrate machine learning (ML) models trained on analogous cinnoline derivatives to predict regioselectivity or side reactions. This approach reduces reliance on intuition-driven experimentation and aligns with ICReDD’s computational-experimental feedback loop methodology .

Example Workflow:

Perform DFT-based transition state analysis.

Validate predictions via microkinetic modeling.

Refine models using experimental rate data.

Q. What strategies reconcile contradictory data in electronic property measurements (e.g., HOMO-LUMO gaps)?

Adopt iterative validation frameworks :

  • Compare cyclic voltammetry (CV) results with DFT-calculated orbital energies.
  • Cross-validate UV-Vis absorption spectra with TD-DFT simulations.
    Discrepancies often arise from solvent effects or approximations in computational methods; iterative refinement of basis sets or inclusion of implicit solvation models (e.g., COSMO) can resolve these .

Q. How can researchers design reactors for scaled-up synthesis while maintaining selectivity?

Apply multiscale modeling integrating:

  • Microkinetic models (reaction mechanism level).
  • CFD (Computational Fluid Dynamics) for mass/heat transfer optimization.
    This ensures scalability without compromising selectivity, adhering to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. Example Reactor Design Parameters

ParameterLab ScalePilot Scale
Mixing EfficiencyMagnetic StirrerImpeller Design
Temperature ControlOil BathJacketed Reactor

Q. What methodologies address challenges in isolating intermediates during mechanistic studies?

Use in-situ spectroscopic monitoring (e.g., ReactIR, NMR) coupled with membrane separation technologies (CRDC subclass RDF2050104) for real-time isolation of transient species. For example, ultrafiltration membranes can separate charged intermediates based on size exclusion .

Methodological Considerations for Contradictory Data

  • Iterative Hypothesis Testing : When spectroscopic or reactivity data conflict, reformulate hypotheses using abductive reasoning (). For instance, if NMR suggests multiple conformers but XRD does not, re-examine crystallization conditions for polymorphism .
  • Cross-Disciplinary Validation : Engage computational chemists, synthetic chemists, and spectroscopists in collaborative analysis to mitigate disciplinary biases ().

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Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.